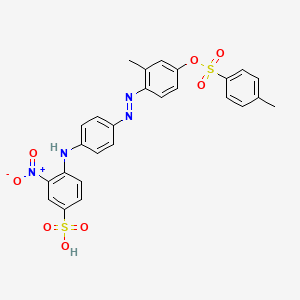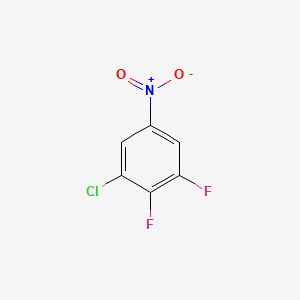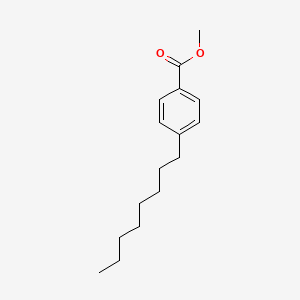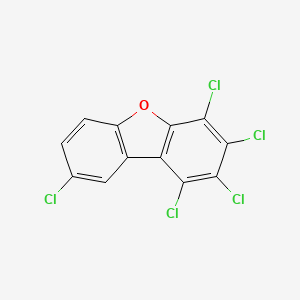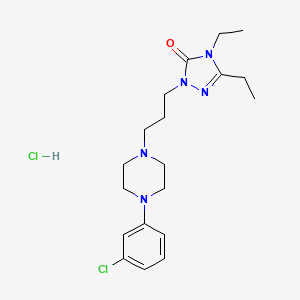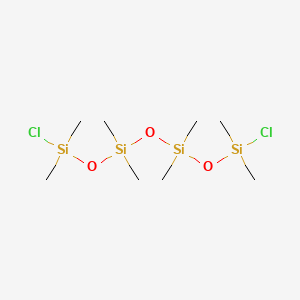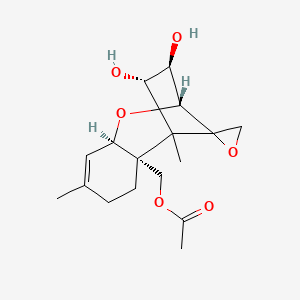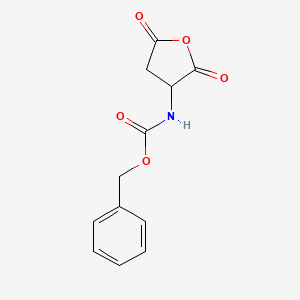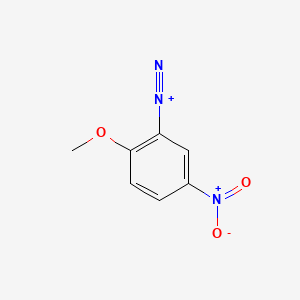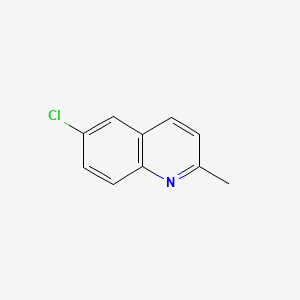
6-Chloro-2-methylquinoline
Übersicht
Beschreibung
6-Chloro-2-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It has a molecular weight of 177.63 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position . The InChI string isInChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 94-98 °C (lit.) . The compound has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- In the field of medicinal chemistry, 6-Chloro-2-methylquinoline serves as a crucial starting material or intermediate for various synthetic processes. For instance, it is used in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a compound relevant in infectious disease research (Wlodarczyk et al., 2011).
Antimicrobial Activity
- A range of quinoline derivatives, including those involving this compound, have been synthesized and evaluated for their antimicrobial activities. Studies have found these compounds to be effective against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bawa et al., 2009).
Structural Analysis
- This compound has also been pivotal in crystallographic studies, contributing to the understanding of molecular structures and intermolecular interactions. These insights are valuable in drug development and materials science (Gotoh & Ishida, 2020).
Pharmacological Applications
- The compound and its derivatives have been extensively studied for pharmacological properties. Research includes examining their structure-activity relationships, which help in predicting and enhancing their efficacy as therapeutic agents (Murugavel et al., 2018).
Food Safety
- Certain quinoline analogues, including this compound, have been explored for their potential as natural preservatives against foodborne bacteria, offering a safer alternative to synthetic preservatives (Kim et al., 2014).
Safety and Hazards
6-Chloro-2-methylquinoline is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Mode of Action
It is known that quinoline compounds can participate in both electrophilic and nucleophilic substitution reactions , but the specific interactions of 6-Chloro-2-methylquinoline with its targets are yet to be elucidated.
Biochemical Pathways
Quinoline compounds have been implicated in various biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that can either activate or inhibit the protein’s function . Additionally, this compound can form complexes with metal ions, which further modulates its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . This modulation can lead to changes in cell proliferation, differentiation, and survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the levels of metabolites and the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound’s effects on cellular function can persist, but the magnitude of these effects may diminish over time due to degradation . In both in vitro and in vivo studies, the temporal effects of this compound are closely monitored to understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by inhibiting or activating key enzymes in metabolic pathways . This modulation can result in changes in the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and its accumulation in target tissues . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound is determined by its chemical properties and the cellular context .
Eigenschaften
IUPAC Name |
6-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIBGIEIBQGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238818 | |
| Record name | 6-Chloroquinaldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92-46-6 | |
| Record name | 6-Chloroquinaldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloroquinaldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: This compound, bearing both chlorine and amino groups, represents a versatile building block for further modifications. [] This is because these functional groups can participate in a wide array of chemical reactions, potentially leading to diverse quinoline derivatives. The described method provides a new route to access this compound, which could be advantageous in terms of yield, cost-effectiveness, or the ability to produce specific isomers. [] This synthetic flexibility opens doors for exploring new drug candidates within the quinoline family.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
